(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone: is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a 5-phenylisoxazole moiety, making it a unique structure with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine core. The cyclopropylsulfonyl group can be introduced through sulfonylation reactions, while the phenylisoxazole moiety can be constructed via cyclization reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Reduction of functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by strong nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial or antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new chemical processes or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone: can be compared to other similar compounds, such as:
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
These compounds share the cyclopropylsulfonyl-piperazine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(15-12-16(24-18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(22,23)14-6-7-14/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDTYNZMSJJBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.